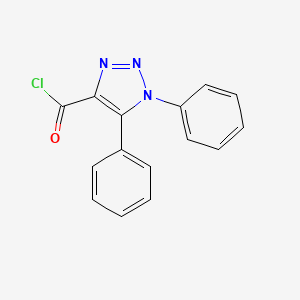![molecular formula C23H22N2O8 B14633767 1,1'-[(2,4-Dinitrophenyl)methylene]bis(2,4-dimethoxybenzene) CAS No. 54814-30-1](/img/structure/B14633767.png)
1,1'-[(2,4-Dinitrophenyl)methylene]bis(2,4-dimethoxybenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[(2,4-Dinitrophenyl)methylene]bis(2,4-dimethoxybenzene) is an organic compound that features a complex aromatic structure. This compound is characterized by the presence of two 2,4-dimethoxybenzene groups connected through a methylene bridge to a 2,4-dinitrophenyl group. The compound’s unique structure makes it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2,4-Dinitrophenyl)methylene]bis(2,4-dimethoxybenzene) typically involves a Friedel-Crafts alkylation reaction. This reaction is carried out by reacting 1,4-dimethoxybenzene with a suitable alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[(2,4-Dinitrophenyl)methylene]bis(2,4-dimethoxybenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce aromatic amines.
Applications De Recherche Scientifique
1,1’-[(2,4-Dinitrophenyl)methylene]bis(2,4-dimethoxybenzene) has several applications in scientific research:
Chemistry: Used as a model compound in studies of electrophilic aromatic substitution and other organic reactions.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of dyes and pigments
Mécanisme D'action
The mechanism by which 1,1’-[(2,4-Dinitrophenyl)methylene]bis(2,4-dimethoxybenzene) exerts its effects involves interactions with various molecular targets. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding. These interactions can influence the compound’s reactivity and binding affinity to different substrates. The nitro groups can also participate in redox reactions, further contributing to the compound’s chemical behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dimethoxybenzene: A simpler aromatic compound with similar methoxy groups but lacking the dinitrophenyl moiety.
2,4-Dinitrophenol: Contains the dinitrophenyl group but lacks the methoxybenzene structure.
Uniqueness
1,1’-[(2,4-Dinitrophenyl)methylene]bis(2,4-dimethoxybenzene) is unique due to its combination of both 2,4-dimethoxybenzene and 2,4-dinitrophenyl groups. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
54814-30-1 |
|---|---|
Formule moléculaire |
C23H22N2O8 |
Poids moléculaire |
454.4 g/mol |
Nom IUPAC |
1-[bis(2,4-dimethoxyphenyl)methyl]-2,4-dinitrobenzene |
InChI |
InChI=1S/C23H22N2O8/c1-30-15-6-9-18(21(12-15)32-3)23(19-10-7-16(31-2)13-22(19)33-4)17-8-5-14(24(26)27)11-20(17)25(28)29/h5-13,23H,1-4H3 |
Clé InChI |
WJPVWGRGFASMFY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C(C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=C(C=C(C=C3)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


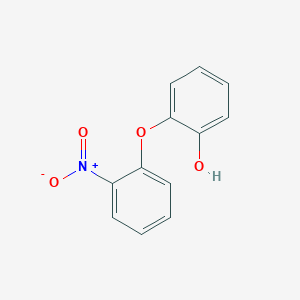
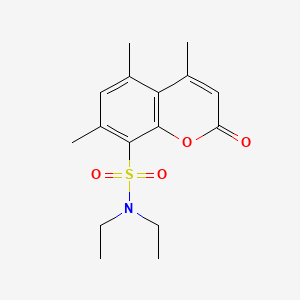
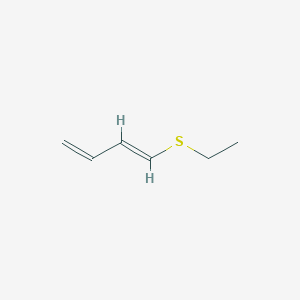
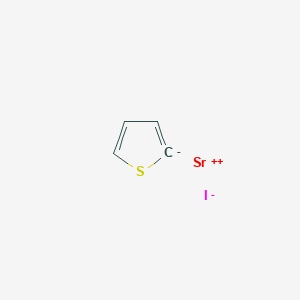
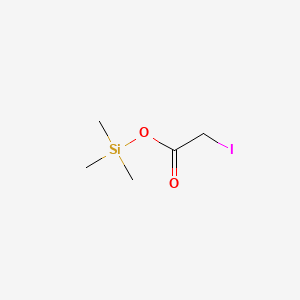
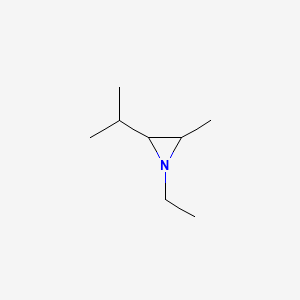
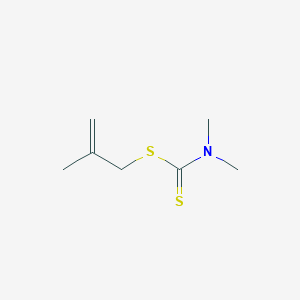

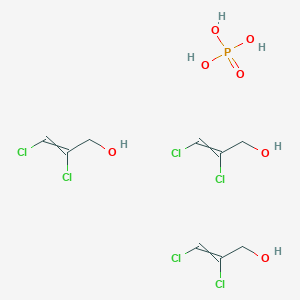
![Acetamide, N-[[2-[(2-chlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14633735.png)

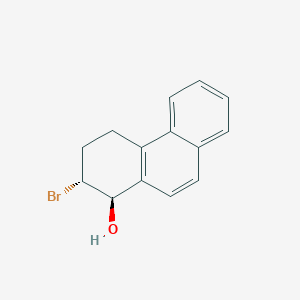
![1-[(Acetyloxy)(dibutyl)stannyl]butan-2-ol](/img/structure/B14633750.png)
